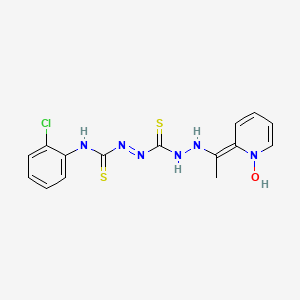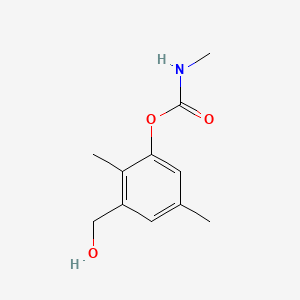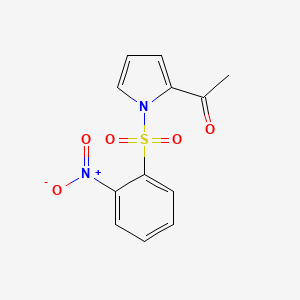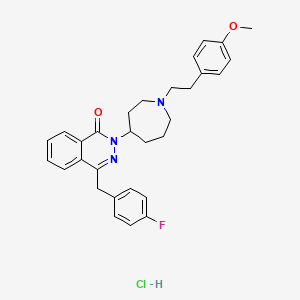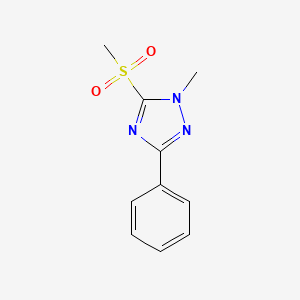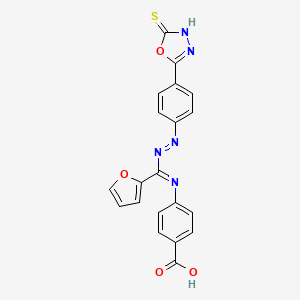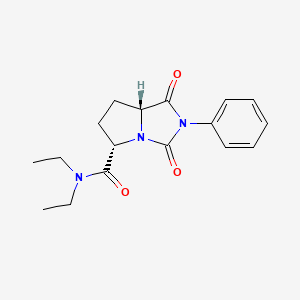
2'-Anilino-6'-(ethyl(p-tolyl)amino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of an anilino group, an ethyl(p-tolyl)amino group, and a methoxy group further adds to its chemical diversity and reactivity.
Preparation Methods
The synthesis of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isobenzofuran and xanthene precursors, followed by their spirocyclization. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anilino or ethyl(p-tolyl)amino groups, often using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The anilino and ethyl(p-tolyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The spiro structure may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
When compared to similar compounds, 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its unique combination of functional groups and spiro structure. Similar compounds include:
- 2’-Anilino-6’-(methyl(p-tolyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
- 2’-Anilino-6’-(ethyl(phenyl)amino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
- 2’-Anilino-6’-(ethyl(p-tolyl)amino)-3’-hydroxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications .
Properties
CAS No. |
85223-22-9 |
|---|---|
Molecular Formula |
C36H30N2O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2'-anilino-6'-(N-ethyl-4-methylanilino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C36H30N2O4/c1-4-38(25-16-14-23(2)15-17-25)26-18-19-29-32(20-26)41-33-22-34(40-3)31(37-24-10-6-5-7-11-24)21-30(33)36(29)28-13-9-8-12-27(28)35(39)42-36/h5-22,37H,4H2,1-3H3 |
InChI Key |
UFWMJNGNDZLVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



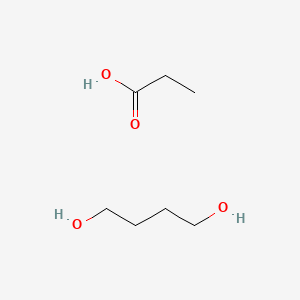
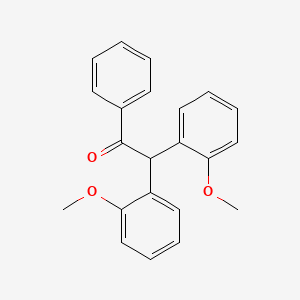
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)

